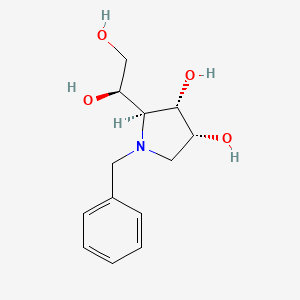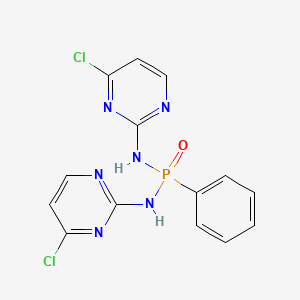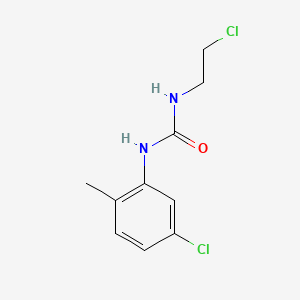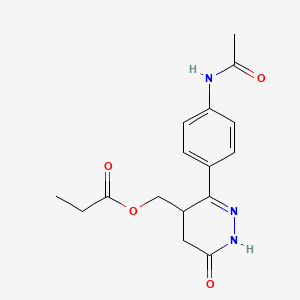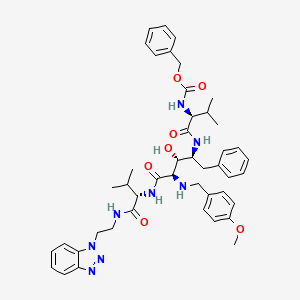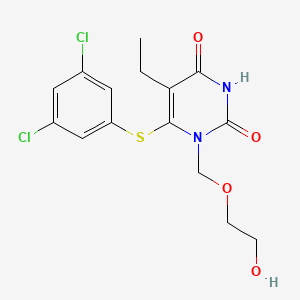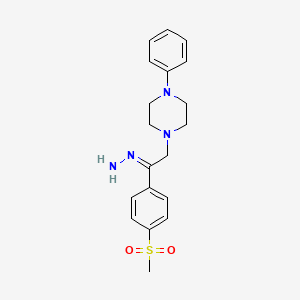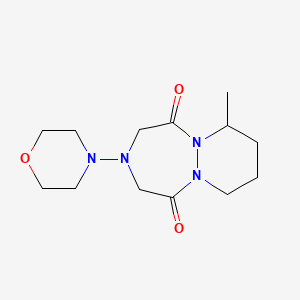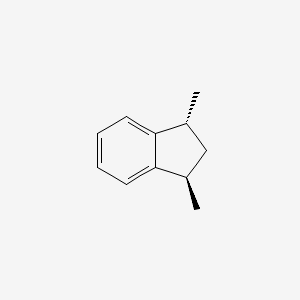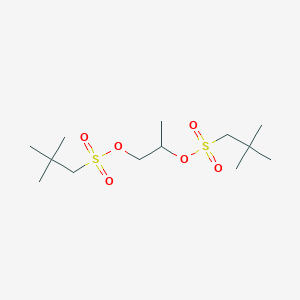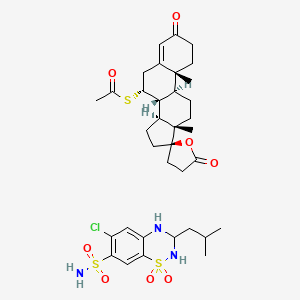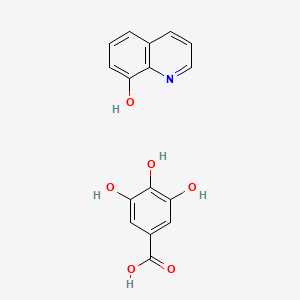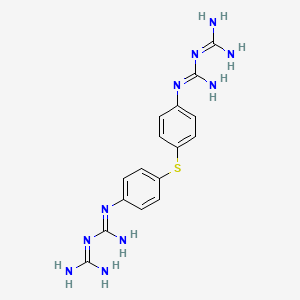
N-(4-((4-((((Amino(imino)methyl)amino)(imino)methyl)amino)phenyl)thio)phenyl)dicarbonimidoic diamide/imido
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-((4-((((Amino(imino)methyl)amino)(imino)methyl)amino)phenyl)thio)phenyl)dicarbonimidoic diamide/imido is a complex organic compound with a unique structure that includes multiple amino and imino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((4-((((Amino(imino)methyl)amino)(imino)methyl)amino)phenyl)thio)phenyl)dicarbonimidoic diamide/imido typically involves the reaction of primary amines with carbonyl compounds under specific conditions. The process may include the use of catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to facilitate the reduction of nitriles and amides .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-(4-((4-((((Amino(imino)methyl)amino)(imino)methyl)amino)phenyl)thio)phenyl)dicarbonimidoic diamide/imido undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide (H2O2).
Substitution: This compound can undergo nucleophilic substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(4-((4-((((Amino(imino)methyl)amino)(imino)methyl)amino)phenyl)thio)phenyl)dicarbonimidoic diamide/imido has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-((4-((((Amino(imino)methyl)amino)(imino)methyl)amino)phenyl)thio)phenyl)dicarbonimidoic diamide/imido involves its interaction with specific molecular targets and pathways. The compound’s multiple amino and imino groups allow it to form hydrogen bonds and interact with various biological molecules, potentially affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
- N-(4-((4-((((Amino(imino)methyl)amino)(imino)methyl)amino)phenyl)thio)phenyl)dicarbonimidoic diamide
- N-(4-{[amino(imino)methyl]amino}butyl)-2,4’-bi-1,3-thiazole-4-carboxamide
Uniqueness
N-(4-((4-((((Amino(imino)methyl)amino)(imino)methyl)amino)phenyl)thio)phenyl)dicarbonimidoic diamide/imido is unique due to its complex structure and the presence of multiple functional groups that allow it to participate in a wide range of chemical reactions. Its versatility makes it valuable in various scientific and industrial applications .
Properties
CAS No. |
5440-96-0 |
|---|---|
Molecular Formula |
C16H20N10S |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
2-[4-[4-[[amino-(diaminomethylideneamino)methylidene]amino]phenyl]sulfanylphenyl]-1-(diaminomethylidene)guanidine |
InChI |
InChI=1S/C16H20N10S/c17-13(18)25-15(21)23-9-1-5-11(6-2-9)27-12-7-3-10(4-8-12)24-16(22)26-14(19)20/h1-8H,(H6,17,18,21,23,25)(H6,19,20,22,24,26) |
InChI Key |
CZBHHSROUPCMMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=C(N)N=C(N)N)SC2=CC=C(C=C2)N=C(N)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


